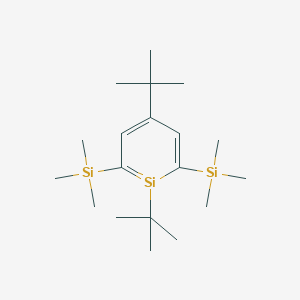
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is a unique organosilicon compound characterized by the presence of two tert-butyl groups and two trimethylsilyl groups attached to a siline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline typically involves the reaction of a silane precursor with tert-butyl and trimethylsilyl reagents. One common method involves the use of tert-butyl lithium and trimethylsilyl chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or organometallic reagents in an inert solvent like THF.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of novel materials with unique properties, such as high thermal stability and resistance to oxidation.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline involves its ability to interact with various molecular targets through its silicon core and bulky substituents. The steric hindrance provided by the tert-butyl and trimethylsilyl groups can influence the reactivity and stability of the compound, making it suitable for specific applications where controlled reactivity is desired.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Similar in terms of steric hindrance but differs in its core structure.
2,6-Di-tert-butyl-4-methylpyridine: Shares the tert-butyl groups but has a different functional group arrangement.
((2,5-Di-tert-butyl-1,4-phenylene)bis(oxy))bis(trimethylsilane): Contains both tert-butyl and trimethylsilyl groups but with a different core structure.
Uniqueness
1,4-Di-tert-butyl-2,6-bis(trimethylsilyl)siline is unique due to its specific arrangement of tert-butyl and trimethylsilyl groups around a siline core. This unique structure imparts distinct steric and electronic properties, making it valuable for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
114564-38-4 |
|---|---|
Fórmula molecular |
C19H38Si3 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
(1,4-ditert-butyl-6-trimethylsilylsilin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C19H38Si3/c1-18(2,3)15-13-16(21(7,8)9)20(19(4,5)6)17(14-15)22(10,11)12/h13-14H,1-12H3 |
Clave InChI |
YCTLAKMTDIQKDT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=[Si](C(=C1)[Si](C)(C)C)C(C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


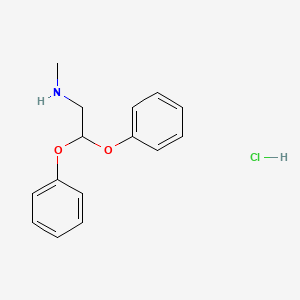
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
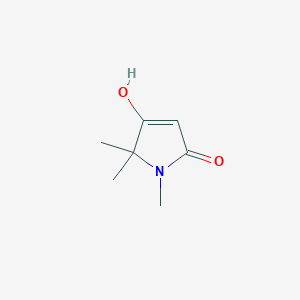
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
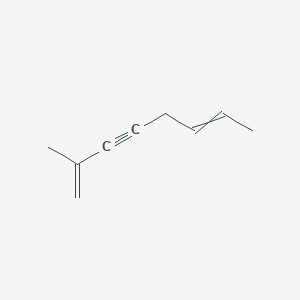

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![5-Benzoyl-2-[(2-methoxyphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14307288.png)

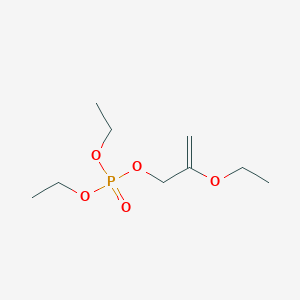
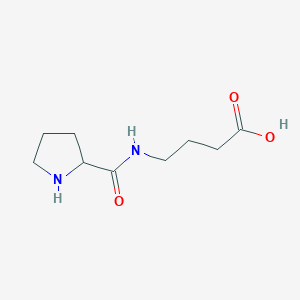
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
